molecular formula C12H20N2O B12837523 (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B12837523
M. Wt: 208.30 g/mol
InChI Key: JMPPHXDBROUTGR-LMLFDSFASA-N
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Description

(S)-2-((1S,3R,4R)-2-Azabicyclo[221]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Mechanism of Action

The mechanism of action of (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-methyl-4,5-dihydrooxazole
  • (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-ethyl-4,5-dihydrooxazole

Uniqueness

What sets (S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole apart from similar compounds is its specific isopropyl group, which can influence its chemical reactivity and biological activity. This unique structural feature can lead to different interactions with molecular targets and potentially distinct applications in various fields .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(4S)-2-[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H20N2O/c1-7(2)10-6-15-12(14-10)11-8-3-4-9(5-8)13-11/h7-11,13H,3-6H2,1-2H3/t8-,9+,10-,11-/m1/s1

InChI Key

JMPPHXDBROUTGR-LMLFDSFASA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C@H]2[C@@H]3CC[C@@H](C3)N2

Canonical SMILES

CC(C)C1COC(=N1)C2C3CCC(C3)N2

Origin of Product

United States

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